molecular formula C17H21NO3S B2553267 methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate CAS No. 1705229-67-9

methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate

Cat. No. B2553267
CAS RN: 1705229-67-9
M. Wt: 319.42
InChI Key: KOGXURODJGUBFF-UHFFFAOYSA-N
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Description

Methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2.1]octane-8-carbonyl)benzoate.

Scientific Research Applications

Synthesis and Structural Analysis

  • Gold(III) Tetrachloride Salt of L-cocaine :The study on the gold(III) tetrachloride salt of L-cocaine, closely related to the compound , demonstrates an intricate synthesis pathway, highlighting the compound's potential for structural analysis and application in material science. The research detailed the protonation of the N atom and its intramolecular hydrogen bonding, contributing to the understanding of molecular interactions and structural stability (Wood et al., 2007).

  • Atom-Transfer Radical Cyclizations :Utilization of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations showcases a methodology that could theoretically be applied to derivatives of the target compound for synthesizing complex bicyclic structures, highlighting the compound's versatility in organic synthesis (Flynn et al., 1992).

  • Aza-Prins Cyclization :Research on the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives by the Aza-Prins reaction opens new avenues for the asymmetric synthesis of related bicyclic structures, providing a framework for the creation of novel compounds with potential pharmaceutical applications (Mahía et al., 2017).

  • Tertiary-Amine-Catalyzed Annulation :The development of a tertiary-amine-catalyzed [3+2] annulation provides a highly efficient method to construct dinitrogen-fused heterocycles, demonstrating the compound's potential in facilitating the synthesis of complex molecular structures (Lei et al., 2016).

properties

IUPAC Name

methyl 4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-17(20)12-5-3-11(4-6-12)16(19)18-13-7-8-14(18)10-15(9-13)22-2/h3-6,13-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGXURODJGUBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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